molecular formula C23H21NO3 B15022960 {1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}(furan-2-yl)methanone

Cat. No.: B15022960
M. Wt: 359.4 g/mol
InChI Key: LTNOOUWMNMIUSD-UHFFFAOYSA-N
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Description

1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

  • Formation of the Indole Core: : The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the Furan-2-Carbonyl Group: : The furan-2-carbonyl group can be introduced through acylation reactions using furan-2-carboxylic acid or its derivatives. This step typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid.

  • Attachment of the 2-(2,5-DIMETHYLPHENOXY)ETHYL Group: : The final step involves the introduction of the 2-(2,5-dimethylphenoxy)ethyl group through nucleophilic substitution reactions. This can be achieved by reacting the appropriate phenol derivative with an alkylating agent such as 2-chloroethylamine under basic conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and scalability.

Chemical Reactions Analysis

1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

  • Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols or amines.

  • Substitution: : The phenoxy and furan groups can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation reactions can introduce halogen atoms into the aromatic rings, while nucleophilic substitution can replace leaving groups with nucleophiles.

  • Cycloaddition: : The indole core can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex polycyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

  • Biology: : Indole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for its potential as a therapeutic agent.

  • Medicine: : The compound may serve as a lead compound for drug discovery and development. Its structural features can be modified to enhance its pharmacological properties and reduce toxicity.

  • Industry: : The compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The indole core is known to bind to various biological targets, and the presence of the furan and phenoxy groups may enhance its binding affinity and selectivity.

For example, the compound may inhibit the activity of specific enzymes by binding to their active sites, or it may modulate receptor activity by acting as an agonist or antagonist. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE can be compared with other indole derivatives to highlight its uniqueness:

  • Indole-3-acetic acid: : A plant hormone involved in the regulation of plant growth and development. Unlike 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE, indole-3-acetic acid lacks the furan and phenoxy groups.

  • Indomethacin: : A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Indomethacin contains an indole core but has different substituents compared to 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE.

  • Tryptophan: : An essential amino acid involved in protein synthesis and precursor to neurotransmitters. Tryptophan has an indole core but lacks the additional functional groups present in 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE.

The presence of the furan and phenoxy groups in 1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-3-(FURAN-2-CARBONYL)-1H-INDOLE makes it a unique compound with distinct chemical and biological properties.

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C23H21NO3/c1-16-9-10-17(2)22(14-16)27-13-11-24-15-19(18-6-3-4-7-20(18)24)23(25)21-8-5-12-26-21/h3-10,12,14-15H,11,13H2,1-2H3

InChI Key

LTNOOUWMNMIUSD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CO4

Origin of Product

United States

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